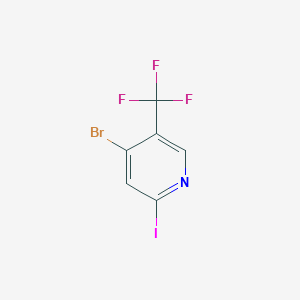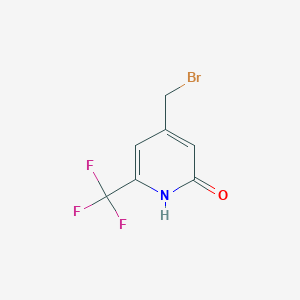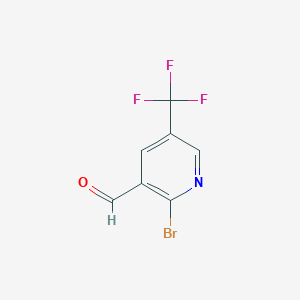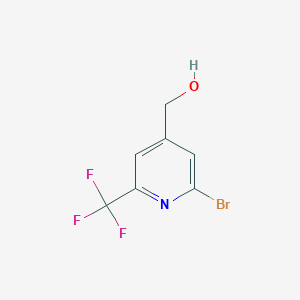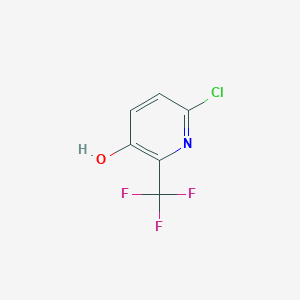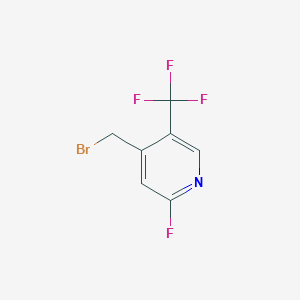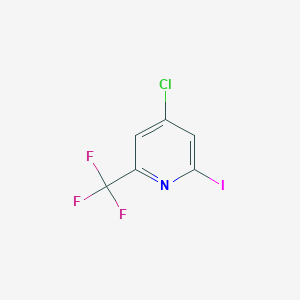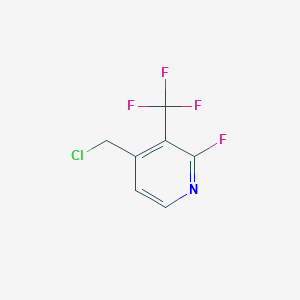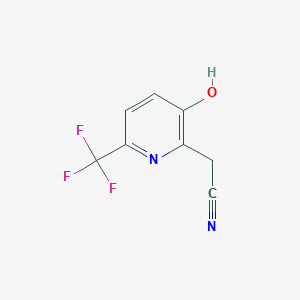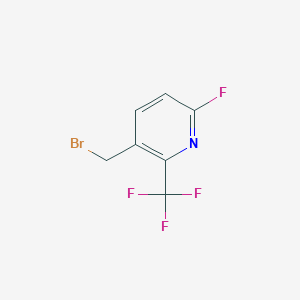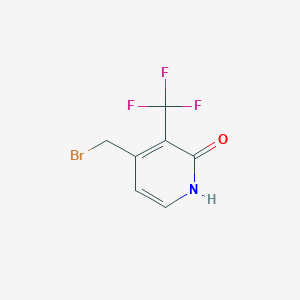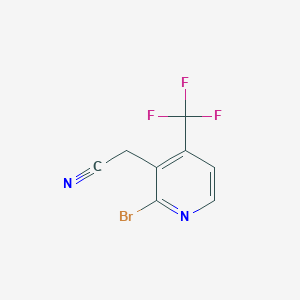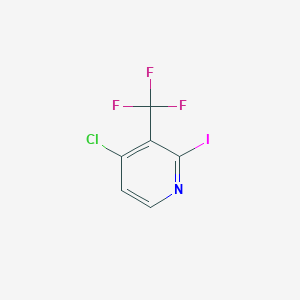
(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
Overview
Description
(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative with a complex structure that includes a tert-butyldimethylsilyl group, a piperidine ring, and a phenylboronic acid moiety
Mechanism of Action
Target of action
The compound may be used as a linker in the development of bifunctional protein degraders . These degraders are designed to bind to a specific protein target and induce its degradation.
Mode of action
In general, bifunctional protein degraders work by forming a ternary complex with the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Analysis
Biochemical Properties
(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. The interaction with enzymes such as proteases and kinases can lead to enzyme inhibition or modulation of enzyme activity, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cell signaling cascades. Additionally, the compound can affect gene expression by modulating transcription factors or epigenetic regulators, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can be reversible, allowing for dynamic regulation of enzyme activity. Additionally, the compound can bind to specific receptors or transporters on the cell surface, triggering downstream signaling events that influence cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes or signaling pathways. At higher doses, toxic or adverse effects may be observed, including off-target interactions and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in evaluating the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites. These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound may affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target enzymes or signaling molecules. The subcellular distribution of the compound can influence its efficacy and specificity in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of automated synthesis and purification techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with aryl halides can yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives such as (4-((4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid and 4-(Trifluoromethyl)phenylboronic acid .
Uniqueness
What sets (4-(1-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid apart is its unique combination of a tert-butyldimethylsilyl-protected piperidine ring and a phenylboronic acid moiety, which provides distinct reactivity and potential for diverse applications in synthesis and drug design .
Properties
IUPAC Name |
[4-[1-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34BNO3Si/c1-15(16-7-9-17(10-8-16)20(22)23)21-13-11-18(12-14-21)24-25(5,6)19(2,3)4/h7-10,15,18,22-23H,11-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNDXCEIZMXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118775 | |
| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-37-3 | |
| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]ethyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


